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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

Cat. No.: B1663913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the synthetic folate

analog, 11-Oxahomoaminopterin, and the essential B vitamin, folic acid. The information

presented herein is intended to support research and development efforts in the fields of

cancer chemotherapy and antifolate drug design.

Introduction
Folic acid is a vital water-soluble vitamin that, in its reduced form as tetrahydrofolate (THF),

acts as a crucial cofactor in one-carbon transfer reactions. These reactions are fundamental for

the synthesis of nucleotides (purines and thymidylate) and several amino acids, making folate

indispensable for cell growth and division. Due to their high proliferative rate, cancer cells

exhibit a significant demand for folate, rendering the folate metabolic pathway a key target for

chemotherapy.

11-Oxahomoaminopterin is a synthetic analog of aminopterin, which itself is a potent

antagonist of folic acid. Like other antifolates, 11-Oxahomoaminopterin exerts its biological

effect by inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for converting

dihydrofolate (DHF) to the biologically active THF. This inhibition disrupts the downstream

synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.
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The key structural difference between folic acid and 11-Oxahomoaminopterin lies in the

modification of the p-aminobenzoylglutamic acid moiety and the pteridine ring. In 11-
Oxahomoaminopterin, the C9-N10 bridge is extended and contains an oxygen atom, and the

4-hydroxyl group on the pteridine ring is replaced by an amino group, mirroring the structure of

aminopterin.

Feature Folic Acid 11-Oxahomoaminopterin

Pteridine Ring 2-amino-4-oxo-pteridine 2,4-diamino-pteridine

Bridge

Methylene bridge (-CH2-)

between C9 of the pteridine

ring and N10 of p-

aminobenzoic acid

An oxahomo bridge (-CH2-O-

CH2-CH2-) between the

pteridine ring and the p-

aminobenzoyl moiety

Core Structure Pteroylglutamic acid Modified pteroylglutamic acid

Below is a diagram illustrating the structural differences between the two molecules.

Caption: Chemical structures of Folic Acid and 11-Oxahomoaminopterin.

Mechanism of Action and Biological Activity
Both folic acid and 11-Oxahomoaminopterin are involved in the folate metabolic pathway, but

with opposing effects. Folic acid is a precursor to the essential cofactor THF, while 11-
Oxahomoaminopterin is an inhibitor of the key enzyme in this pathway, DHFR.

Folic Acid Metabolism and Function
Folic acid is biologically inactive and must be reduced to THF through a two-step process

catalyzed by DHFR. THF then serves as a carrier of one-carbon units in various metabolic

reactions essential for:

DNA Synthesis: Synthesis of purines (adenine and guanine) and thymidylate.

Amino Acid Metabolism: Interconversion of serine and glycine, and the methylation of

homocysteine to methionine.
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Caption: Simplified overview of Folic Acid metabolism.

11-Oxahomoaminopterin as a DHFR Inhibitor
11-Oxahomoaminopterin acts as a competitive inhibitor of DHFR, binding to the active site of

the enzyme with high affinity. This prevents the reduction of DHF to THF, leading to a depletion

of the intracellular THF pool. The lack of THF stalls DNA synthesis and repair, ultimately

inducing cell death in rapidly dividing cells.

Quantitative Comparison of Biological Activity
Experimental data directly comparing the biological activity of 11-Oxahomoaminopterin and

folic acid is limited. However, studies on 11-Oxahomoaminopterin and its close structural

analog, methotrexate, provide valuable insights into its potency.

Compound Target Assay Result Reference

11-

Oxahomoaminop

terin

Lactobacillus

casei DHFR

Enzyme

Inhibition

Inhibited DHFR

activity
[1]

11-

Oxahomoaminop

terin

L1210 Leukemia

Cells
Growth Inhibition

15-fold weaker

than

Methotrexate

[1]

Methotrexate
L1210 Leukemia

Cells

Growth Inhibition

(IC50)
~3.9 nM - 9.5 nM [2]

Based on these findings, the estimated IC50 for 11-Oxahomoaminopterin against L1210

leukemia cells would be in the range of 58.5 nM to 142.5 nM.
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Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition
Assay
This spectrophotometric assay is a standard method for determining the inhibitory potential of

compounds against DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340

nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction

of DHF to THF. An inhibitor will slow down this reaction rate.

Materials:

Purified DHFR enzyme (e.g., from Lactobacillus casei)

Dihydrofolate (DHF) solution

NADPH solution

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Test compound (11-Oxahomoaminopterin) and control inhibitor (e.g., Methotrexate)

96-well UV-transparent microplate

Microplate spectrophotometer

Procedure:

Prepare serial dilutions of the test compound and control inhibitor.

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control.

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow

for inhibitor binding.

Initiate the reaction by adding a mixture of DHF and NADPH to each well.
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Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals

(e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

Calculate the rate of reaction (decrease in absorbance per unit time) for each concentration

of the inhibitor.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Caption: Experimental workflow for a DHFR inhibition assay.
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Conclusion
11-Oxahomoaminopterin is a rationally designed antifolate that, like aminopterin and

methotrexate, targets the critical enzyme DHFR. Its structural modifications, particularly in the

C9-N10 bridge region, distinguish it from folic acid and result in its inhibitory activity. While

demonstrating antifolate properties, the available data suggests it is a less potent inhibitor of

cancer cell growth compared to methotrexate. This guide provides a foundational comparison

for researchers interested in the structure-activity relationships of folate analogs and the

development of novel DHFR inhibitors. Further detailed enzymatic and cellular studies are

warranted to fully elucidate the therapeutic potential of 11-Oxahomoaminopterin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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